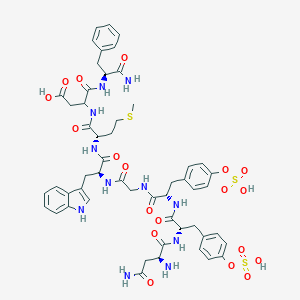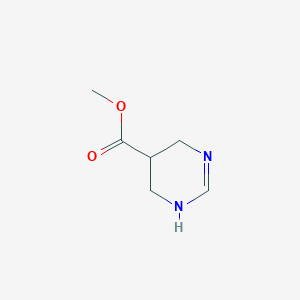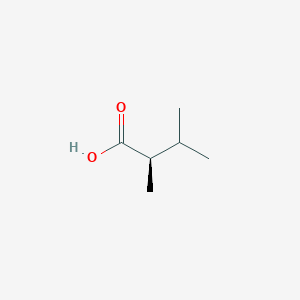
Cionin
Übersicht
Beschreibung
Cionin is a homolog of vertebrate cholecystokinin/gastrin identified in the ascidian Ciona intestinalis type A. It plays a significant role in the regulation of ovulation within this species. The expression of the cionin receptor, Cior2, is specific to the inner follicular cells of pre-ovulatory follicles in the Ciona ovary. Cionin's ability to stimulate ovulation has been demonstrated through a 24-hour incubation period, which significantly increases the likelihood of ovulation. This process involves the upregulation of receptor tyrosine kinase (RTK) signaling genes and a matrix metalloproteinase (MMP) gene, which are crucial for the induction of ovulation. The involvement of RTK and MMP in cionin-induced ovulation suggests a complex signaling pathway that is essential for reproductive processes in Ciona intestinalis type A .
Synthesis Analysis
The synthesis of cionin, particularly its derivatives, has been explored to understand the role of tyrosine sulfate residues in its biological activity. Two solid-phase approaches have been employed to prepare cionin and its mono-tyrosine-sulfate-containing derivatives. The first approach uses Fmoc-Tyr(SO3Na)-OH as a building block, while the second approach employs the Tyr(Msib) derivative for peptide-chain assembly. The latter approach has proven to yield higher quantities of the desired product. These synthetic methods have facilitated the production of cionin derivatives for further biological assays, such as testing on the exocrine pancreas in dogs .
Molecular Structure Analysis
Although the molecular structure of cionin itself is not detailed in the provided papers, the structure of cinchonine, a related alkaloid, has been elucidated. Cinchonine's crystal structure has been solved and refined, revealing a monoclinic unit cell with specific dimensions and angles. The molecules form hydrogen-bonded chains along twofold screw axes. This structural analysis of cinchonine provides insights into the conformation of alkaloid molecules, which may be relevant when considering the structure-activity relationships of cionin and its analogs .
Chemical Reactions Analysis
The chemical reactions involving cionin derivatives focus on the role of tyrosine sulfate residues. The synthesis approaches mentioned earlier highlight the chemical reactions required to incorporate or modify these residues. The global deprotection/cleavage and selective sulfation reactions are critical steps in obtaining cionin derivatives with the desired tyrosine sulfate positioning. These reactions are essential for producing biologically active forms of cionin that can be used in further studies and assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of cionin are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds, such as cinchonine and its derivatives, suggest that cionin is likely to have specific solubility, stability, and reactivity characteristics that are pertinent to its biological function and its interaction with the cionin receptor. The high nitrogen content in related porous materials, as seen in the synthesis of a covalent imine network for catalysis, may also be indicative of the nitrogen-rich nature of cionin and its potential reactivity .
Wissenschaftliche Forschungsanwendungen
Evolution and Function in Endocrine Systems
Cionin, a vertebrate cholecystokinin/gastrin homolog, offers insights into the evolution of endocrine/neuroendocrine systems in chordates. Its identification in the ascidian Ciona intestinalis type A, a close relative of vertebrates, demonstrates its biological role in ovulation regulation. The mRNA of its receptor, Cior2, is expressed specifically in pre-ovulatory follicles. Cionin notably stimulates ovulation by elevating receptor tyrosine kinase (RTK) signaling genes and matrix metalloproteinase (MMP) gene expression via the RTK signaling pathway, highlighting its significance in understanding chordate evolution and endocrine functions (Osugi et al., 2021).
Molecular Synthesis and Biological Activity
Cionin's synthesis through solid-phase approaches and its biological activities have been explored. For instance, its derivatives were synthesized to study the role of tyrosine sulfate residue in biological activity. This research contributes to understanding the molecular structure and function of cionin and its relatives in the gastrin/cholecystokinin family of peptides (Kitagawa et al., 2009).
Comparative Biological Effects in Different Species
Studies on cionin's effects in mammalian systems and other species, like rainbow trout, reveal its ancestral characteristics. Its structural hybrid nature, being sulfated on tyrosine, shows similar effects to both cholecystokinin and gastrin. This suggests cionin's role as a possible common ancestor of these peptides and its broad biological relevance across species (Schjoldager et al., 1995).
Receptor Characterization and Evolutionary Significance
The identification and characterization of cionin receptors in Ciona intestinalis highlight the evolutionary origin of the vertebrate cholecystokinin/gastrin family. The phylogenetic analysis indicates that these receptors share a common ancestor with vertebrate CCK receptors, providing valuable insights into the evolution and function of neuroendocrine systems in chordates (Sekiguchi et al., 2012).
Wirkmechanismus
Target of Action
Cionin, a cholecystokinin/gastrin family peptide, primarily targets two receptors, CioR1 and CioR2 , in the ascidian, Ciona intestinalis . These receptors are homologous to vertebrate cholecystokinin receptors (CCKRs) and have diverged from a common ancestor in the Ciona-specific lineage . Cionin is expressed exclusively in the central nervous system (CNS), and its receptor expression has been detected in the CNS, digestive tract, and ovary .
Mode of Action
Cionin interacts with its targets, CioR1 and CioR2, to activate intracellular calcium mobilization in cultured cells expressing these receptors . The potency of this interaction is dependent on the sulfation of tyrosines in cionin, with monosulfated and nonsulfated cionin exhibiting less potent or no activity . This suggests that CioRs possess pharmacological features similar to the vertebrate CCK-specific receptor CCK1R .
Biochemical Pathways
It is known that cionin can stimulate the expression levels of receptor tyrosine kinase (rtk) signaling genes and a matrix metalloproteinase (mmp) gene . This suggests that cionin may play a role in regulating these pathways, potentially influencing processes such as cell signaling and extracellular matrix remodeling.
Pharmacokinetics
Given its expression in the cns, digestive tract, and ovary, it is likely that cionin has a broad distribution within the body
Result of Action
Cionin’s action results in a variety of physiological effects. In the CNS, cionin is thought to interact with cholinergic neurons as a neurotransmitter or neuromodulator via CioR1 . Additionally, cionin has been reported to be involved in the regulation of ovulation . It stimulates ovulation by inducing the expression of MMP gene via the RTK signaling pathway .
Action Environment
The environment in which cionin acts can influence its action, efficacy, and stability. For instance, the expression of cionin and its receptors in various tissues suggests that the local tissue environment could impact the function of cionin . .
Eigenschaften
IUPAC Name |
4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWALVPHKGXESK-BMIPBODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63N11O19S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cionin | |
CAS RN |
126985-56-6 | |
| Record name | Cionin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)




![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)




![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

